molecular formula C12H7F3O B11880435 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde CAS No. 364064-69-7

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde

Cat. No.: B11880435
CAS No.: 364064-69-7
M. Wt: 224.18 g/mol
InChI Key: SLTVJGDNXPGSHU-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and selectivity, affecting the kinetic acidity of the naphthalene ring. This, in turn, impacts the compound’s ability to participate in various chemical reactions .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-2-carboxaldehyde can be compared with other trifluoromethylated compounds, such as:

    Trifluoromethylbenzaldehyde: Similar in structure but with a benzene ring instead of a naphthalene ring.

    Trifluoromethylphenylacetaldehyde: Contains a phenyl ring with a trifluoromethyl group and an aldehyde group.

    Trifluoromethylated aromatic and alkyl compounds: These compounds share the trifluoromethyl group but differ in their core structures and reactivity. The uniqueness of this compound lies in its naphthalene ring structure, which provides distinct chemical properties and reactivity compared to other trifluoromethylated compounds.

Properties

CAS No.

364064-69-7

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

1-(trifluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-7H

InChI Key

SLTVJGDNXPGSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C=O

Origin of Product

United States

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